molecular formula C16H19NO B11176189 1-(2,2,4-Trimethyl-2H-quinolin-1-yl)-but-2-en-1-one

1-(2,2,4-Trimethyl-2H-quinolin-1-yl)-but-2-en-1-one

Cat. No.: B11176189
M. Wt: 241.33 g/mol
InChI Key: UDJMXKXGBIRQHG-VMPITWQZSA-N
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Description

1-(2,2,4-Trimethyl-2H-quinolin-1-yl)-but-2-en-1-one is a chemical compound known for its unique structure and properties It belongs to the quinoline family, which is characterized by a fused ring structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,4-Trimethyl-2H-quinolin-1-yl)-but-2-en-1-one typically involves the reaction of 2,2,4-trimethylquinoline with but-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,4-Trimethyl-2H-quinolin-1-yl)-but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups such as hydroxyl, amino, or halide groups.

Scientific Research Applications

1-(2,2,4-Trimethyl-2H-quinolin-1-yl)-but-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2,4-Trimethyl-2H-quinolin-1-yl)-but-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,4-Trimethyl-2H-quinolin-1-yl)-but-2-en-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

(E)-1-(2,2,4-trimethylquinolin-1-yl)but-2-en-1-one

InChI

InChI=1S/C16H19NO/c1-5-8-15(18)17-14-10-7-6-9-13(14)12(2)11-16(17,3)4/h5-11H,1-4H3/b8-5+

InChI Key

UDJMXKXGBIRQHG-VMPITWQZSA-N

Isomeric SMILES

C/C=C/C(=O)N1C2=CC=CC=C2C(=CC1(C)C)C

Canonical SMILES

CC=CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)C

Origin of Product

United States

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